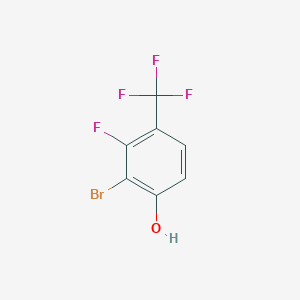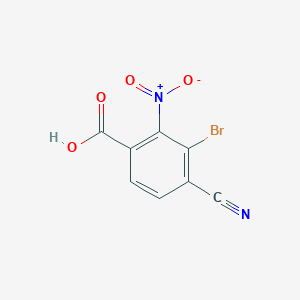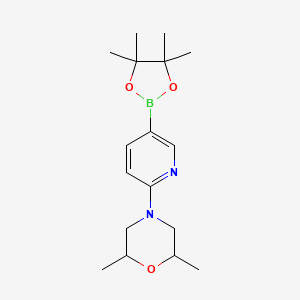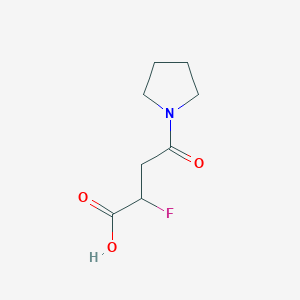
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid
Overview
Description
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid (FOPB) is an organic compound of the carboxylic acid family. It is a white solid that is soluble in water and other polar solvents. FOPB is a versatile compound that is used in a variety of scientific applications, including its use as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Antibacterial Properties : The synthesis of fluorinated compounds within the oxacin family, closely related to 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid, demonstrates their significant antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria. These compounds' synthesis involves various chemical reactions, showcasing their potential in developing new antibacterial agents (Stefancich et al., 1985).
Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of related 4-oxo-4-(pyrrolidin-1-yl)butanoic acid derivatives reveal intricate hydrogen bonding patterns and supramolecular architectures. These studies are essential for understanding the compound's physical properties and potential applications in materials science and pharmacology (Naveen et al., 2016).
Advanced Material and Chemical Synthesis Applications
Microwave-assisted Synthesis : The use of microwave-assisted techniques for synthesizing 4-oxo-2-butenoic acids, analogous to 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid, highlights the efficiency and versatility of modern synthetic methods. These acids are valuable intermediates for producing biologically active compounds and have diverse applications in chemical synthesis (Uguen et al., 2021).
Optical Gating of Synthetic Ion Channels : Research into the optical gating of synthetic ion channels using derivatives of 4-oxo-4-(pyrrolidin-1-yl)butanoic acid demonstrates the potential for light-induced control over ion transport. This work has implications for developing advanced materials and devices for controlled release, sensing, and information processing applications (Ali et al., 2012).
properties
IUPAC Name |
2-fluoro-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJENJZUKKUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)
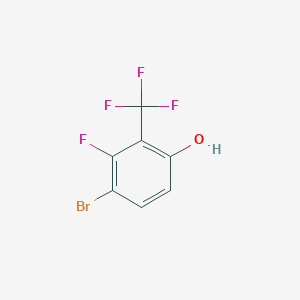
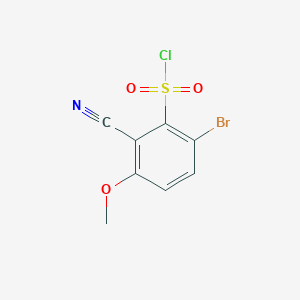
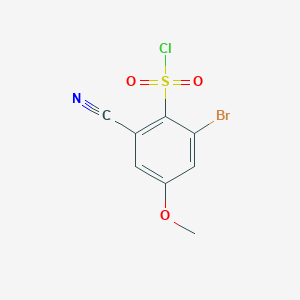
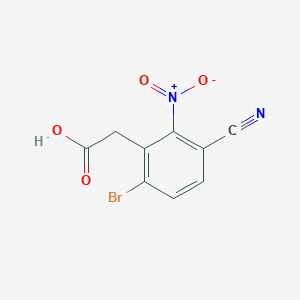
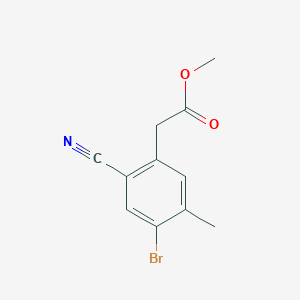
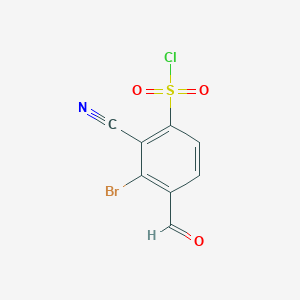
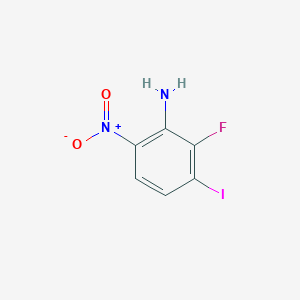
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)
![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)
